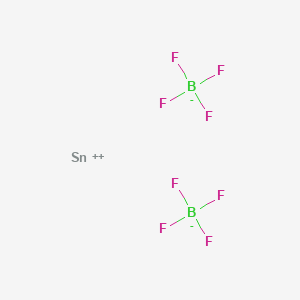
Tétrafluoroborate d'étain(II)
Vue d'ensemble
Description
Tin(II) tetrafluoroborate is an inorganic compound with the chemical formula Sn(BF4)2. It is commonly used in electroplating and as a catalyst in various organic reactions. The compound is known for its high solubility in water and its ability to form stable aqueous solutions. It is a colorless or transparent liquid, and the solid form is white .
Applications De Recherche Scientifique
Chemistry: Tin(II) tetrafluoroborate is widely used in electroplating to deposit tin coatings on various substrates. It is also employed as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, tin(II) tetrafluoroborate is used in the preparation of other tin-based compounds that have potential biological activities.
Industry: In addition to electroplating, tin(II) tetrafluoroborate is used in the production of tin alloys and as a petrochemical additive. It is also utilized in the manufacturing of electronic components and as a stabilizer in certain industrial processes .
Mécanisme D'action
Target of Action
Tin(II) tetrafluoroborate, also known as Tin fluoroborate, is primarily employed in metal plating . The primary targets of this compound are the metal surfaces that are to be plated.
Mode of Action
It is known that the compound interacts with metal surfaces, facilitating the process of metal plating .
Biochemical Pathways
The compound has been observed to interact with crown ethers and oxa-thia- or oxa-selena-macrocycles, leading to fragmentation of the fluoroanions, cleavage of the ligands, and adduct formation .
Result of Action
The primary result of Tin(II) tetrafluoroborate’s action is the plating of metal surfaces On a molecular level, the compound facilitates the deposition of a metal layer onto the target surface
Action Environment
The action, efficacy, and stability of Tin(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It is corrosive to metals and incompatible with certain substances such as nitrates and strong acids . Furthermore, its reactivity can lead to the release of irritating gases and vapors upon thermal decomposition .
Analyse Biochimique
Biochemical Properties
Tin(II) tetrafluoroborate plays a significant role in biochemical reactions. It is primarily used in metal plating, including the plating of bath tinned copper and tin alloy
Cellular Effects
It is known that tin compounds can be absorbed via oral, inhalation, or dermal routes, and they may enter the bloodstream and bind to hemoglobin, where they are distributed and accumulate mainly in the kidney, liver, lung, and bone .
Molecular Mechanism
It is known that the compound is used in electroplating and acts as a catalyst for various organic reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin(II) tetrafluoroborate can be synthesized by reacting tin(II) oxide with tetrafluoroboric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of tin(II) oxide and the formation of the desired product. The reaction can be represented as follows: [ \text{SnO} + 2 \text{HBF}_4 \rightarrow \text{Sn(BF}_4\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, tin(II) tetrafluoroborate is often produced through the electrolysis of tin in a solution containing tetrafluoroboric acid. This method ensures high purity and yield of the product. The process involves the use of tin electrodes and an electrolyte solution of tetrafluoroboric acid .
Types of Reactions:
Oxidation: Tin(II) tetrafluoroborate can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced to elemental tin under certain conditions.
Substitution: The compound can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize tin(II) tetrafluoroborate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it to elemental tin.
Substitution Reactions: Various halide salts can be used to replace the tetrafluoroborate anion.
Major Products:
Oxidation: Tin(IV) tetrafluoroborate.
Reduction: Elemental tin.
Substitution: Tin(II) halides.
Comparaison Avec Des Composés Similaires
Tin(II) chloride (SnCl2): Used in similar applications but has different solubility and reactivity properties.
Tin(II) sulfate (SnSO4): Another tin(II) compound used in electroplating but with different anionic properties.
Tin(II) nitrate (Sn(NO3)2): Used in chemical synthesis and has different reactivity compared to tin(II) tetrafluoroborate.
Uniqueness: Tin(II) tetrafluoroborate is unique due to its high solubility in water and its ability to form stable aqueous solutions. The tetrafluoroborate anion is less nucleophilic and basic compared to other anions, making it a preferred choice in reactions where minimal interference from the anion is desired .
Propriétés
IUPAC Name |
tin(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNSDMGTYJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884647 | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13814-97-6 | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Tin(II) tetrafluoroborate in electroplating baths, and how does it impact the final product?
A1: Tin(II) tetrafluoroborate serves as a source of tin ions in electroplating baths, specifically for depositing tin onto metallic surfaces. [] This process is widely employed to enhance corrosion resistance and achieve a bright, aesthetically pleasing finish. [] The addition of specific additives, such as perfluoroalkyl sulfonates as wetting agents, can further improve the speed and quality of tin deposition. []
Q2: What are the potential challenges associated with handling Tin(II) tetrafluoroborate in laboratory settings?
A3: While Tin(II) tetrafluoroborate is a valuable compound for various applications, it requires careful handling due to its reactivity. The compound is sensitive to moisture, and exposure to air can lead to its decomposition. Therefore, it should be stored under inert conditions, such as in a desiccator or a glove box. Additionally, as observed in its reactions with macrocycles, Tin(II) tetrafluoroborate can undergo hydrolysis, particularly in the presence of certain ligands. [] This hydrolysis can generate hydrofluoric acid (HF), a highly corrosive and toxic substance. Consequently, appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
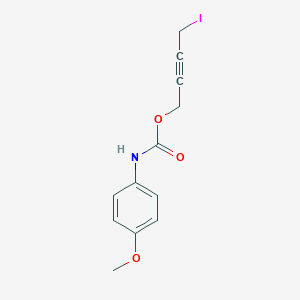

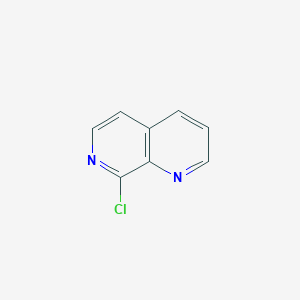

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
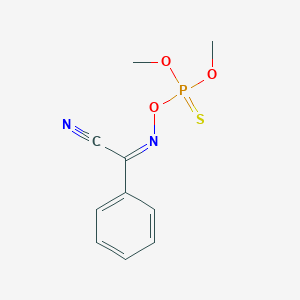
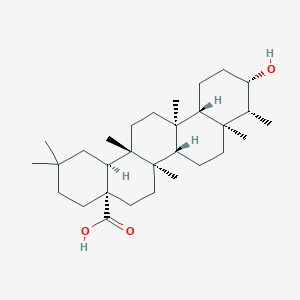
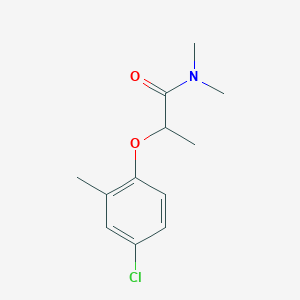
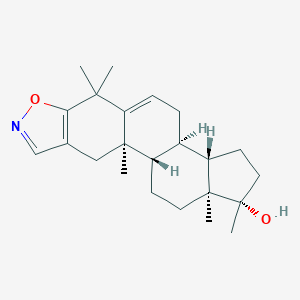
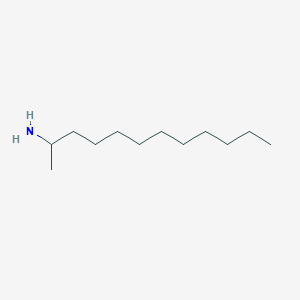
![3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
